

CAS number and IUPAC name for 2-Ethylhexyl acrylate

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Compound of Interest

Compound Name: Ethyl 2-ethylacrylate

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An In-depth Technical Guide to 2-Ethylhexyl Acrylate: Properties, Synthesis, and Applications

Executive Summary

2-Ethylhexyl acrylate (2-EHA) is a pivotal industrial monomer, prized for its role in the synthesis of a vast array of polymers and copolymers. Its unique branched alkyl structure imparts critical performance characteristics such as flexibility, hydrophobicity, and adhesion to polymer systems. This guide provides a comprehensive technical overview of 2-EHA, beginning with its fundamental chemical identity and physicochemical properties. It delves into the industrial synthesis via acid-catalyzed esterification, explores its polymerization behavior, and details its extensive applications in adhesives, coatings, and specialty polymers. Furthermore, this document covers essential analytical methodologies, safety and toxicological profiles, and provides detailed, field-proven experimental protocols for its synthesis and polymerization, aimed at researchers, scientists, and professionals in chemical and materials development.

Chemical Identity and Core Properties

2-Ethylhexyl acrylate is a monofunctional acrylate monomer. Its identity is precisely defined by its CAS number and IUPAC nomenclature.

Table 1: Core Chemical Identifiers for 2-Ethylhexyl Acrylate

Identifier	Value
CAS Number	103-11-7[1][2][3][4][5][6][7]
IUPAC Name	2-ethylhexyl prop-2-enoate[1][3][6]
Synonyms	Acrylic acid, 2-ethylhexyl ester; 2-Propenoic acid, 2-ethylhexyl ester[2][3][6]
Molecular Formula	C ₁₁ H ₂₀ O ₂ [1][2][3][5][6]
Molecular Weight	184.28 g/mol [1][8]

The physicochemical properties of 2-EHA are fundamental to its handling, processing, and performance in polymer applications. It is a colorless liquid with a characteristic sweet or musty odor.[2][4][9]

Table 2: Key Physicochemical Properties of 2-Ethylhexyl Acrylate

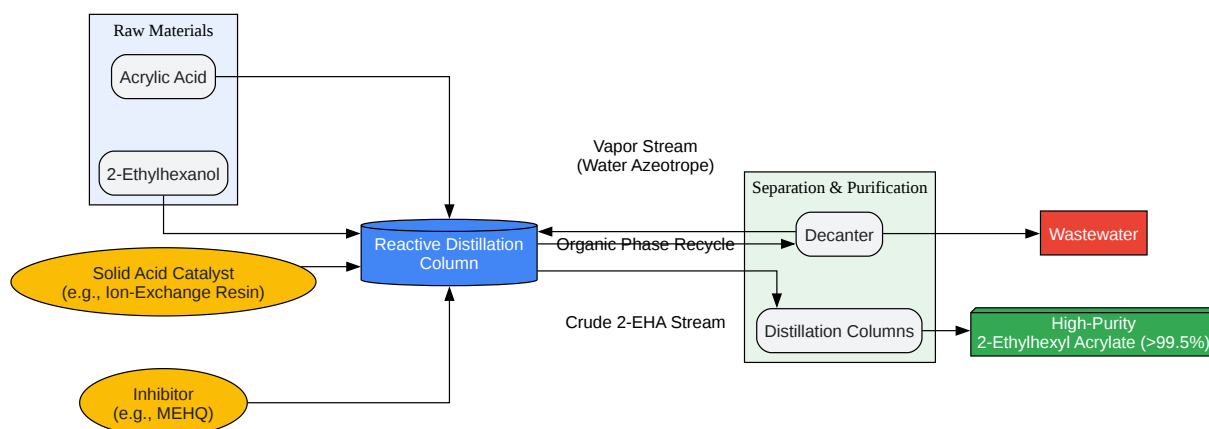
Property	Value	Source
Physical State	Liquid at 20°C and 1013 hPa	[9]
Boiling Point	213.5 - 215 °C	[5][9][10]
Freezing Point	-90 °C	[5][9][10]
Density	0.88 g/cm ³ at 20°C	[1][9]
Flash Point	82 - 86 °C	[1][5][9]
Vapor Pressure	0.24 hPa at 25°C	[1][9]
Water Solubility	9.6 mg/L at 25°C	[1][9]
log K _{ow} (Octanol-Water Partition)	~4.0 - 4.64	[1][9]
Homopolymer Glass Transition Temp. (T _g)	-70 °C	[10]

Synthesis and Manufacturing Process

The predominant industrial route for manufacturing 2-EHA is the direct acid-catalyzed esterification of acrylic acid with 2-ethylhexanol.^{[11][12][13]} This is a reversible equilibrium reaction (Fischer esterification) that produces 2-EHA and water as a byproduct.

Causality of Process Choices:

- **Catalyst:** While strong mineral acids like sulfuric acid are effective, they introduce issues of corrosion and require a neutralization step, creating waste streams.^[12] Modern processes increasingly favor solid acid catalysts, such as sulfonic acid functional cation-exchange resins (e.g., Amberlyst), which mitigate corrosion and can be easily recovered and reused, aligning with green chemistry principles.^{[11][12]}
- **Reaction Control:** To drive the equilibrium toward maximum product yield, the water byproduct is continuously removed from the reaction mixture. This is typically achieved through azeotropic distillation, where an entrainer like toluene forms a low-boiling azeotrope with water.^[4] The use of reactive distillation, an intensified process where reaction and separation occur within the same unit, represents a significant advancement, improving efficiency and reducing capital costs.^[12]
- **Inhibition:** Acrylates are highly susceptible to premature polymerization at elevated temperatures. To ensure safety and prevent yield loss, a polymerization inhibitor, such as the monomethyl ether of hydroquinone (MEHQ) or hydroquinone, is added to the reaction mixture and the final product for storage.^{[10][11]}



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Caption: Industrial synthesis workflow for 2-Ethylhexyl Acrylate.

Polymerization Characteristics

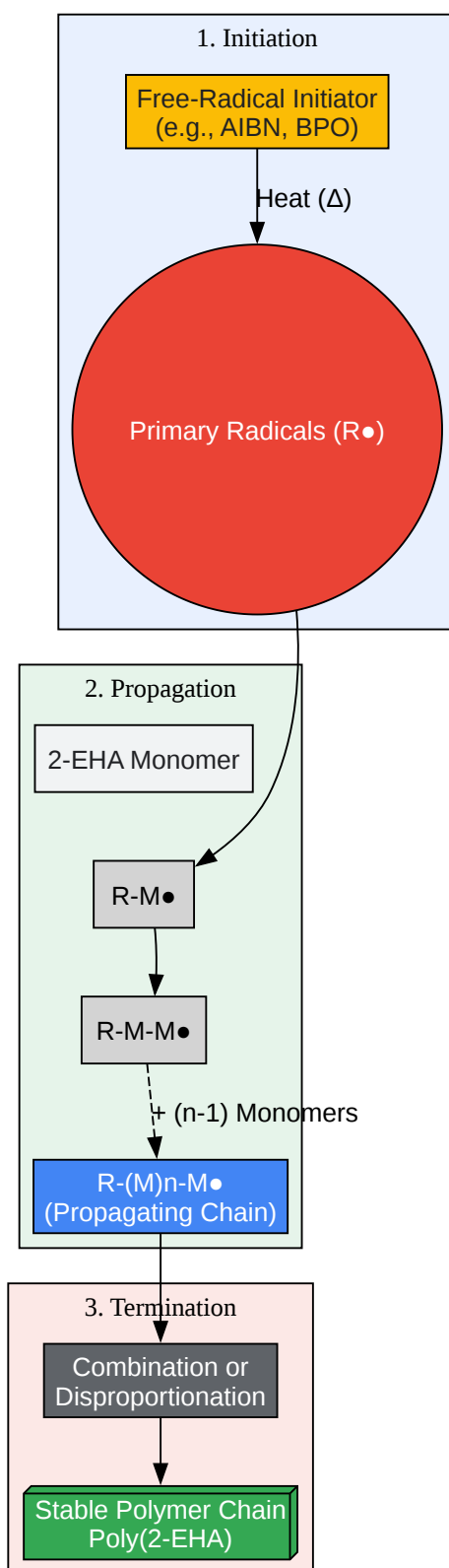
2-EHA is a highly versatile monomer that readily undergoes free-radical polymerization to form high molecular weight polymers.[4][14] The defining feature of 2-EHA is its bulky, branched 2-ethylhexyl side chain.

Structure-Property Relationships:

- **Flexibility and Low T_g :** The long, flexible alkyl chain acts as an internal plasticizer, disrupting polymer chain packing. This leads to a very low glass transition temperature (T_g) of approximately -70°C for its homopolymer, poly(2-ethylhexyl acrylate) (PEHA), ensuring the polymer remains soft and flexible even at low temperatures.[10][14][15]

- **Hydrophobicity:** The C8 alkyl group imparts significant hydrophobicity, resulting in polymers with excellent water resistance.[14]
- **Adhesion:** The low T_g and amorphous nature of PEHA-based polymers are key to their utility in pressure-sensitive adhesives, providing the necessary tack and peel strength.[14]

While 2-EHA can be used to create homopolymers, it is most frequently copolymerized with other vinyl and acrylic monomers to tailor the final properties of the polymer.[8][14] Hard monomers like methyl methacrylate or styrene are often included to increase cohesion and strength, balancing the softness imparted by 2-EHA.[14]



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Caption: The three key stages of free-radical polymerization of 2-EHA.

Key Industrial Applications

The unique properties derived from 2-EHA make it a cornerstone monomer in several high-value markets.

- **Pressure-Sensitive Adhesives (PSAs):** This is the largest application for 2-EHA.[\[11\]](#) Its copolymers form the basis for a wide range of tapes, labels, and protective films, where its inherent tackiness, peel strength, and flexibility are paramount. A typical adhesive formulation might contain over 70% 2-EHA.[\[11\]](#)
- **Paints and Coatings:** As a plasticizing co-monomer in latex paints, 2-EHA improves film formation, low-temperature flexibility, and durability.[\[9\]](#)[\[11\]](#) Its hydrophobicity enhances water resistance and weatherability in exterior coatings.[\[14\]](#)
- **Textile and Leather Finishing:** In textile and leather treatments, 2-EHA-based binders provide a soft feel, flexibility, and water resistance without compromising breathability.[\[9\]](#)[\[11\]](#)[\[16\]](#)
- **Caulks and Sealants:** The flexibility and weather resistance of 2-EHA copolymers make them ideal for construction sealants that must accommodate joint movement and withstand environmental exposure.[\[14\]](#)[\[16\]](#)
- **Other Applications:** Additional uses include printing inks, non-woven fabric binders, and as a raw material for chemical syntheses.[\[8\]](#)[\[14\]](#)[\[17\]](#)

Analytical Methodologies

Rigorous quality control is essential for ensuring the performance and safety of 2-EHA and its derivative polymers.

- **Purity and Impurity Profiling:** Gas chromatography with flame ionization detection (GC-FID) is the standard method for determining the purity of the monomer (typically >99.5%) and quantifying impurities such as residual 2-ethylhexanol or byproducts like 2-ethyl-4-methylpentyl acrylate.[\[11\]](#)
- **Inhibitor Content:** The concentration of the MEHQ inhibitor (typically 10-220 ppm) is critical for storage stability and is measured using high-performance liquid chromatography (HPLC).[\[10\]](#)[\[11\]](#)

- **Acidity and Water Content:** Acidity (as acrylic acid) is determined by titration, and water content is measured by Karl Fischer titration. These parameters are crucial as they can affect polymerization kinetics and catalyst performance.[\[10\]](#)[\[11\]](#)
- **Residual Monomer Analysis:** To ensure product safety, particularly in consumer-facing applications, the level of unreacted 2-EHA in the final polymer is strictly controlled. Headspace GC-FID is a highly sensitive method for detecting residual monomer, with detection limits in the parts-per-million (ppm) range.[\[11\]](#)

Safety, Toxicology, and Environmental Profile

Human Health: 2-Ethylhexyl acrylate is classified as a skin and respiratory irritant.[\[1\]](#)[\[9\]](#)[\[18\]](#)[\[19\]](#) The primary health concern associated with occupational exposure is its potential to cause allergic contact dermatitis (skin sensitization) upon repeated contact.[\[1\]](#)[\[2\]](#)[\[9\]](#)[\[18\]](#) Inhalation of high concentrations of vapor can lead to respiratory tract irritation.[\[5\]](#)[\[19\]](#) The International Agency for Research on Cancer (IARC) classifies 2-EHA in Group 3, "not classifiable as to its carcinogenicity to humans," as evidence is inadequate.[\[2\]](#)[\[9\]](#)[\[11\]](#)

Environmental Fate: 2-EHA is not considered a persistent environmental contaminant. It is classified as readily biodegradable, meaning it is efficiently removed in wastewater treatment plants.[\[1\]](#)[\[17\]](#) If released into the atmosphere, it has a short half-life of approximately 19 hours due to rapid photochemical degradation.[\[2\]](#)[\[17\]](#) While it has a moderate octanol-water partition coefficient, suggesting some potential for bioaccumulation, its rapid degradation prevents it from persisting in the food chain.[\[1\]](#)[\[9\]](#) It is not considered to be Persistent, Bioaccumulative, and Toxic (PBT).[\[1\]](#)

Handling and Storage: To prevent uncontrolled polymerization, which can be violent, 2-EHA must be stored with an active inhibitor system.[\[2\]](#)[\[4\]](#) This requires the presence of dissolved oxygen, as common inhibitors like MEHQ are ineffective under anaerobic conditions.[\[8\]](#)[\[10\]](#) Therefore, it should always be stored under air, never under an inert gas like nitrogen.[\[8\]](#) Storage temperatures should be maintained below 35°C and away from direct sunlight.[\[8\]](#)[\[10\]](#) Recommended materials for tanks and piping include stainless steel or aluminum.[\[8\]](#)

Experimental Protocols

The following protocols are provided as validated, representative procedures for laboratory-scale work.

Protocol 1: Laboratory-Scale Synthesis of 2-Ethylhexyl Acrylate

This protocol describes the synthesis via Fischer esterification using a solid acid catalyst and azeotropic distillation.

Methodology:

- **Reactor Setup:** Equip a 1 L three-neck round-bottom flask with a magnetic stirrer, a thermometer, a Dean-Stark trap fitted with a reflux condenser, and a nitrogen inlet.
- **Reagent Charging:** Charge the flask with 2-ethylhexanol (1.05 mol), acrylic acid (1.0 mol), p-toluenesulfonic acid monohydrate (0.02 mol, catalyst), MEHQ (200 ppm based on total mass, inhibitor), and toluene (200 mL, azeotropic solvent).
 - **Causality:** A slight excess of the alcohol is used to push the equilibrium towards the product. Toluene is the entrainer that will remove water. MEHQ prevents polymerization during the reaction.
- **Reaction:** Heat the mixture to reflux (approx. 110-120°C) with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until the theoretical amount of water (1.0 mol) has been collected, typically taking 4-6 hours.
- **Workup - Neutralization:** Cool the reaction mixture to room temperature. Wash the organic solution with a 5% aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
 - **Causality:** This step is critical for removing the acid catalyst, which would otherwise degrade the product during distillation.
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene solvent using a rotary evaporator.

- Final Distillation: Purify the crude product by vacuum distillation to yield high-purity 2-ethylhexyl acrylate.
 - Self-Validation: The purity of the final product should be confirmed by GC-FID, and its identity verified by ^1H NMR spectroscopy.

Protocol 2: Free-Radical Solution Polymerization of Poly(2-Ethylhexyl Acrylate)

This protocol describes a typical solution polymerization to synthesize the homopolymer.

Methodology:

- Reactor Setup: Equip a 500 mL jacketed glass reactor with a mechanical stirrer, reflux condenser, thermometer, and a nitrogen inlet/outlet.
- Inert Atmosphere: Purge the reactor with dry nitrogen for 30 minutes to remove all oxygen. Maintain a slight positive pressure of nitrogen throughout the reaction.
 - Causality: Oxygen is a radical scavenger and will inhibit or terminate the polymerization. An inert atmosphere is essential for reproducibility and achieving high molecular weight.
- Reagent Charging: Charge the reactor with 2-ethylhexyl acrylate (100 g) and ethyl acetate (200 mL, solvent). Heat the solution to the target reaction temperature (e.g., 75°C).
- Initiation: In a separate flask, dissolve azobisisobutyronitrile (AIBN, 0.5 g, initiator) in 20 mL of ethyl acetate. Once the monomer solution is at a stable temperature, add the initiator solution to the reactor.
- Polymerization: Maintain the reaction at 75°C with constant stirring for 6-8 hours. The viscosity of the solution will increase significantly as the polymer forms.
- Polymer Recovery: Cool the reactor to room temperature. Slowly pour the viscous polymer solution into a beaker containing a large excess of cold methanol (a non-solvent) while stirring vigorously. The polymer will precipitate as a white, gummy solid.

- Causality: The polymer is soluble in ethyl acetate but insoluble in methanol. This precipitation step effectively separates the polymer from unreacted monomer, initiator fragments, and the solvent.
- Drying: Decant the methanol and redissolve the polymer in a minimal amount of tetrahydrofuran (THF), then re-precipitate into methanol to further purify. Collect the final polymer and dry it in a vacuum oven at 40°C until a constant weight is achieved.
- Self-Validation: The success of the polymerization can be validated by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI) of the resulting polymer.

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